5-Ethyl-2-furaldehyde
Overview
Description
5-Ethyl-2-furaldehyde, also known as 5-Ethylfurfural and 2-Furancarboxaldehyde, 5-ethyl-, is a chemical compound with the molecular formula C7H8O2 . It has an average mass of 124.137 Da and a monoisotopic mass of 124.052429 Da .
Synthesis Analysis
The synthesis of 5-Ethyl-2-furaldehyde involves several chemical reactions. For instance, a study by Tai and Ho in 1998 reported the influence of glutathione oxidation and pH on the thermal formation of Maillard-type volatile compounds . Another study reported a Au (I)-catalyzed hydroamination or hydration of 1,3-diynes, which can be expanded to 2,5-disubstituted furans .Chemical Reactions Analysis
5-Ethyl-2-furaldehyde undergoes various chemical reactions. For example, a study reported the combination of triazole-gold (TA-Au) and copper catalysts enabled a synthesis of substituted furans in a one-pot three-step reaction cascade .Physical And Chemical Properties Analysis
5-Ethyl-2-furaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 195.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 65.6±0.0 °C . The compound has a molar refractivity of 34.9±0.3 cm3, and it has 2 H bond acceptors and 0 H bond donors .Scientific Research Applications
Extraction and Analysis Techniques
- Supercritical Fluid Extraction : Supercritical CO₂ extraction has been developed for analyzing 5-hydroxymethyl-2-furaldehyde in raisins, highlighting its potential in food analysis (Palma & Taylor, 2001).
- Micellar Electrokinetic Capillary Chromatography : This method effectively separates 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde, useful in food quality control (D. Corradini & C. Corradini, 1992).
- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed for the determination of furanic aldehydes in various foods and beverages, showcasing its analytical applications (Spano et al., 2009).
Chemical Synthesis and Catalysis
- Biginelli Reaction : 5-Aryl-2-furaldehydes are used in synthesizing tetrahydropyrimidinones via the Biginelli reaction, demonstrating its role in organic synthesis (Vakhula et al., 2018).
- Selective Hydrogenation and Etherification : It's used in hydrogenating 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furan, indicating its significance in potential biodiesel production (Han et al., 2017).
Spectroscopic Analysis and Molecular Structure Studies
- Electronic Structure Investigations : Studies using spectroscopic analytical techniques and high-level quantum chemical calculations have been conducted on 5-(hydroxymethyl)-2-furaldehyde to understand its molecular structure, important in drug design and material science (Rajkumar et al., 2020).
Photocatalysis Research
- Selective Oxidation : 5-(Hydroxymethyl)-2-furaldehyde has been oxidized to 2,5-furandicarbaldehyde using TiO2 nanoparticles, indicating its relevance in photocatalytic applications (Yurdakal et al., 2013).
Safety And Hazards
5-Ethyl-2-furaldehyde is a combustible liquid . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge .
properties
IUPAC Name |
5-ethylfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGZBXFWQHBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177643 | |
Record name | 5-Ethyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-furaldehyde | |
CAS RN |
23074-10-4 | |
Record name | 5-Ethyl-2-furaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23074-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-furaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethyl-2-furaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYH2MYA6S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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